molecular formula C12H10F3NO3 B13112120 Ethyl 3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate

Ethyl 3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B13112120
M. Wt: 273.21 g/mol
InChI Key: MBWYZUQQYMNGLP-UHFFFAOYSA-N
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Description

Ethyl3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the trifluoromethyl group and the esterification process. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels ensures consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups also play a role in the compound’s overall bioactivity by influencing its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl3-hydroxy-1H-indole-2-carboxylate: Lacks the trifluoromethyl group, resulting in different biological activities.

    7-(Trifluoromethyl)-1H-indole-2-carboxylate: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

Ethyl3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer enhanced biological activity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F3NO3

Molecular Weight

273.21 g/mol

IUPAC Name

ethyl 3-hydroxy-7-(trifluoromethyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10F3NO3/c1-2-19-11(18)9-10(17)6-4-3-5-7(8(6)16-9)12(13,14)15/h3-5,16-17H,2H2,1H3

InChI Key

MBWYZUQQYMNGLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)O

Origin of Product

United States

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